molecular formula C6H10F3NO B1531307 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol CAS No. 1343020-12-1

3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B1531307
CAS No.: 1343020-12-1
M. Wt: 169.14 g/mol
InChI Key: WBTIYYFLOYMEDV-UHFFFAOYSA-N
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Description

The compound “3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol” contains a cyclopropyl group, an amino group, a trifluoromethyl group, and a hydroxyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present . For example, the amino group could be introduced through a nucleophilic substitution reaction, and the trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropyl group would introduce some ring strain into the molecule, which could affect its reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, while the trifluoromethyl group could potentially increase the acidity of the adjacent hydroxyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amino and hydroxyl groups could increase its solubility in water .

Scientific Research Applications

Efficient Synthesis and Application in Drug Development

A study highlighted the copper-catalyzed ring-opening electrophilic trifluoromethylation of cyclopropanols, including compounds similar to 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol. This method efficiently synthesizes β-CF3-substituted carbonyl compounds, demonstrating its potential in creating pharmacologically active molecules like LY2409021, a glucagon receptor antagonist for type 2 diabetes mellitus treatment (Li et al., 2015).

Catalytic Oxidation for Molecular Shape Modulation

Research on the catalytic 1,3-difunctionalization of cyclopropanes, relevant to the synthesis of this compound, reveals a strategy for incorporating electronegative substituents to modulate molecular shape. This approach, using aryl iodine catalysis for the synthesis of 1,3-difluorides, underscores the method's utility in creating compounds with specific conformational properties (Banik et al., 2017).

Synthesis of Amide Isosteres of Natural Lipids

The synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols as amide isosteres of natural lipids, through the treatment of 1,3-diaminopropan-2-ol with acid chlorides, suggests the relevance of this compound in creating lipid analogs. These compounds, with modifications including acylation, demonstrate potential applications in drug development and biochemical research (Mergen et al., 1991).

Trifluoromethylation in Pharmaceutical Chemistry

Trifluoromethylation of arenes and heteroarenes via photoredox catalysis presents a method to enhance the pharmacological properties of small molecules. Incorporation of the trifluoromethyl (CF3) group improves drug efficacy, stability, and bioavailability, indicating the significance of compounds like this compound in medicinal chemistry (Nagib & MacMillan, 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-10-4-1-2-4/h4-5,10-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTIYYFLOYMEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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